Organoleptic Superiority: Direct Panel Comparison Against Anethole
In a controlled sensory study, a flavor formulation where 80% of anethole was replaced by 4-methyl-2-(1-methyl-1-butenyl)-1,3-dioxolane was compared to the anethole-only baseline at 10 ppm in water by an expert panel. The panel unanimously identified a significantly enhanced licorice/herbal note and a distinct ethereal, refreshing after-effect in the dioxolane-containing sample, characteristics that were absent or only weakly present in the baseline formulation [1].
| Evidence Dimension | Flavor character and persistence (expert panel sensory evaluation) |
|---|---|
| Target Compound Data | 4-Methyl-2-(1-methyl-1-butenyl)-1,3-dioxolane: 'more licorice/herbal note' plus 'ethereal extended refreshing effect' |
| Comparator Or Baseline | Anethole (80% replaced): 'sweet anis note present in both' |
| Quantified Difference | Qualitative but unanimous distinction; specific descriptor 'ethereal extended refreshing effect not present in this intensity' |
| Conditions | Water solution; 10 ppm; expert bench panel; formulation: Clove Oil 1.0, Cardamom Oil 0.1, Spearmint Oil 5.0, Anethol 2.0/(10.0), Peppermint Oil 83.9 parts |
Why This Matters
This demonstrates that the target compound provides unique flavor dimensions unattainable with anethole, offering a direct reason for selection in flavor creation where anise-like profiles with enhanced freshness are desired.
- [1] US Patent 4,289,700. Example II: Flavor Formulation. Cyclic acetals of 2-methyl-2-pentenal and food flavor uses thereof. Filed 1979, published 1981. View Source
